The synthesis of 2-[1-(ethylsulfonyl)-3-piperidinyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine could potentially be achieved by modifying existing synthetic routes for similar pyrazolotriazolopyrimidines. Several approaches are outlined in the provided papers, such as: [, , , , , , , , , , , ]
The molecular structure of 2-[1-(ethylsulfonyl)-3-piperidinyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine could be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. This would help determine the compound's spatial arrangement, bond lengths, and angles, contributing to understanding its potential interactions with biological targets. [, , ]
Depending on the specific biological activity being investigated, the mechanism of action of 2-[1-(ethylsulfonyl)-3-piperidinyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine could vary. If it acts as an adenosine receptor antagonist, it would likely bind to the receptor and prevent the binding of adenosine, thereby blocking its downstream signaling. [, , , , , , ]
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3